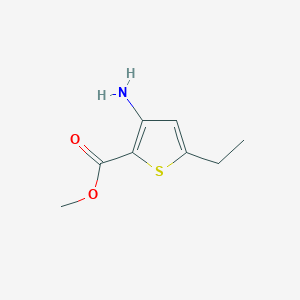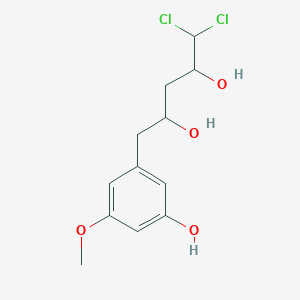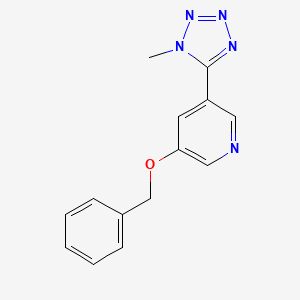
(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a 3,4-difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into various reduced forms, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, fluorinated biaryl derivatives, and various functionalized organic compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid is used as a building block for synthesizing complex organic molecules. It is particularly valuable in the synthesis of fluorinated biaryl derivatives via Suzuki-Miyaura cross-coupling reactions .
Biology
This compound has shown potential in biological research, particularly in the development of enzyme inhibitors and probes for studying biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been investigated for its cytostatic activity against various cancer cell lines .
Industry
Industrially, this compound is used in the production of advanced materials, including liquid crystals and polymers. Its unique chemical properties make it suitable for applications in electronics and optoelectronics .
Mecanismo De Acción
The mechanism of action of (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Difluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- Phenylboronic acid
Uniqueness
Compared to similar compounds, (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid offers unique advantages due to the presence of both the pyrazole ring and the 3,4-difluorophenyl group. These structural features enhance its reactivity and specificity in various chemical reactions, making it a versatile tool in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H7BF2N2O2 |
|---|---|
Peso molecular |
223.97 g/mol |
Nombre IUPAC |
[1-(3,4-difluorophenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H7BF2N2O2/c11-8-2-1-7(3-9(8)12)14-5-6(4-13-14)10(15)16/h1-5,15-16H |
Clave InChI |
UPJZCDHYZPGZAG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)C2=CC(=C(C=C2)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,7R)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B14085085.png)
![[5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 2-methylbut-2-enoate](/img/structure/B14085090.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085095.png)
![Benzoic acid, 4-[4-(2-oxiranyl)butoxy]-, 4-methoxyphenyl ester](/img/structure/B14085096.png)


![2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B14085117.png)

![1-(3,4-Dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085154.png)


![1-[3-(Benzyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085177.png)

